molecular formula C8H13FO2 B3040846 Ethyl 4-fluoro-3-methylpent-2-en-1-oate CAS No. 244022-70-6

Ethyl 4-fluoro-3-methylpent-2-en-1-oate

Cat. No.: B3040846
CAS No.: 244022-70-6
M. Wt: 160.19 g/mol
InChI Key: KERPLVDZOZNVKR-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methylpent-2-en-1-oate is an organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its unique structure, which includes a fluorine atom, making it a valuable compound for various chemical reactions and studies.

Preparation Methods

The synthesis of Ethyl 4-fluoro-3-methylpent-2-en-1-oate typically involves the esterification of 4-fluoro-3-methylpent-2-en-1-ol with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Ethyl 4-fluoro-3-methylpent-2-en-1-oate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-fluoro-3-methylpent-2-en-1-oate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-3-methylpent-2-en-1-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong bonds with these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying biological processes .

Comparison with Similar Compounds

Ethyl 4-fluoro-3-methylpent-2-en-1-oate can be compared with other similar compounds such as:

Properties

CAS No.

244022-70-6

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

ethyl 4-fluoro-3-methylpent-2-enoate

InChI

InChI=1S/C8H13FO2/c1-4-11-8(10)5-6(2)7(3)9/h5,7H,4H2,1-3H3

InChI Key

KERPLVDZOZNVKR-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C)C(C)F

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(C)F

Canonical SMILES

CCOC(=O)C=C(C)C(C)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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